Salbutamol

Catalog No.
S1791183
CAS No.
1219798-60-3
M.F
C13H18NO3D3
M. Wt
242.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salbutamol

CAS Number

1219798-60-3

Product Name

Salbutamol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H18NO3D3

Molecular Weight

242.33

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Synonyms

(±)-Albuterol-d3 (3-hydroxymethyl-d2; α-d1)

Delivery and Targeting Strategies

Research is ongoing to optimize delivery methods for Salbutamol to ensure it reaches the targeted areas of the lungs effectively. Studies investigate different particle sizes and inhalation techniques to improve lung deposition, particularly in diseases like idiopathic pulmonary fibrosis (IPF) where scarring hinders drug penetration [1].

Here, researchers compared various delivery methods and found that small monodisperse particles (1.5 μm) delivered through inhalation achieved significantly better lung deposition and penetration compared to larger particles or polydisperse nebulisation [1]. This highlights the importance of optimizing delivery methods for specific lung conditions.

Source

A study on topical delivery of Salbutamol in idiopathic pulmonary fibrosis

Understanding Drug Interactions

Salbutamol's interaction with other medications is another area of scientific inquiry. Researchers are investigating how co-administration with corticosteroids or theophylline might influence Salbutamol's effects and potential side effects like hypokalemia (low potassium levels) [1].

Source

Salbutamol in the Management of Asthma: A Review:

Exploring Potential Benefits Beyond Bronchodilation

The bronchodilatory properties of Salbutamol have led researchers to explore its potential benefits in other conditions. Studies have investigated its effects on:

  • Hyperkalemia (High Potassium Levels): Research suggests Salbutamol might be effective in reducing potassium levels in children [1].
  • Neurological Effects: Studies are exploring the link between Salbutamol use and potential side effects like tremors and anxiety in asthmatic patients [1].
  • Parkinson's Disease: While initial investigations suggested a possible link between Salbutamol use and reduced risk of Parkinson's disease, further research hasn't found conclusive evidence [1].

Source

Salbutamol in the Management of Asthma: A Review:

Salbutamol is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. Its chemical formula is C₁₃H₂₁NO₃, with a molar mass of approximately 239.315 g·mol⁻¹. Salbutamol functions by relaxing the smooth muscles of the airways, leading to bronchodilation and improved airflow in patients experiencing bronchospasm. It can be administered via various routes, including inhalation, oral, intravenous, intramuscular, and subcutaneous methods .

Salbutamol acts as a bronchodilator by binding to β₂ adrenergic receptors in the airway smooth muscle. This binding activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP triggers the relaxation of airway smooth muscle cells, resulting in bronchodilation and improved airflow [].

Salbutamol is generally well-tolerated, but side effects like tremors, palpitations, and nervousness can occur [].

  • Toxicity: Excessive use can lead to systemic side effects due to β₂ receptor stimulation throughout the body.
  • Safety data: The median lethal dose (LD50) in rats is 17 mg/kg (oral) []. However, this data is for informational purposes only and should not be used for risk assessment in humans.

Salbutamol undergoes various metabolic transformations in the body. After administration, it is minimally metabolized in the lungs but is converted primarily in the liver to salbutamol 4'-O-sulfate, which lacks pharmacological activity. Other metabolic pathways include oxidative deamination and conjugation with glucuronide . The compound's elimination half-life ranges from 2.7 to 6 hours depending on the route of administration .

Key Reactions

  • Conversion to Salbutamol 4'-O-sulfate: This metabolic product is excreted in urine.
  • Oxidative Deamination: Involves the removal of an amine group from salbutamol.
  • Conjugation with Glucuronide: A process that enhances solubility for excretion.

Salbutamol primarily acts on beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding to these receptors, it activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The rise in cAMP inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of mediators from mast cells, contributing to its anti-inflammatory effects .

Mechanism of Action

  • Binding to Beta-2 Adrenergic Receptors: Initiates a cascade that promotes muscle relaxation.
  • Inhibition of Mediator Release: Reduces inflammation and bronchoconstriction.

The synthesis of salbutamol generally involves several steps starting from simpler organic compounds. A common method includes:

  • Formation of the Hydroxyalkyl Side Chain: Using appropriate reagents to introduce a hydroxy group.
  • Amination Reaction: Introducing an amine group into the structure.
  • Final Modifications: Adjusting functional groups to achieve desired pharmacological properties.

The detailed reaction pathways often vary based on specific laboratory conditions and available reagents .

Salbutamol is predominantly used in:

  • Asthma Management: As a rescue inhaler for acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease (COPD): To relieve symptoms of bronchospasm.
  • Exercise-Induced Bronchospasm: Preventative use before physical activity.

Additionally, it has been studied for off-label uses such as managing premature labor due to its muscle-relaxing properties .

Salbutamol may interact with various medications and substances:

  • Beta Blockers: Can reduce the effectiveness of salbutamol.
  • Diuretics: May increase the risk of hypokalemia when used concurrently.
  • Monoamine Oxidase Inhibitors: Can enhance cardiovascular side effects due to increased catecholamine levels.

Clinical studies have shown that genetic variations in patients can influence their response to salbutamol, particularly variants in the beta-2 adrenergic receptor gene (ADRB2) affecting drug efficacy and side effects .

Salbutamol belongs to a class of compounds known as beta-adrenergic agonists. Here are some similar compounds:

Compound NameStructure TypeDuration of ActionSelectivity for Beta Receptors
TerbutalineShort-acting4–6 hoursBeta-2 selective
FenoterolShort-acting6–8 hoursBeta-2 selective
FormoterolLong-acting12 hoursBeta-2 selective
SalmeterolLong-acting12 hoursBeta-2 selective
AlbuterolShort-acting3–6 hoursBeta-2 selective

Uniqueness of Salbutamol

Salbutamol's unique characteristics include its rapid onset of action and its ability to provide quick relief from bronchospasm while having minimal effects on heart rate compared to other beta agonists like albuterol . Its specific molecular structure also contributes to its selectivity towards beta-2 receptors over beta-1 receptors, making it particularly effective for respiratory conditions without significant cardiovascular side effects .

Origins and Research Context

The development of salbutamol emerged from the pioneering research conducted at Allen and Hanburys, a division of the Glaxo Group, under the leadership of Sir David Jack beginning in 1961. Jack established himself as Research Director with the specific objective of discovering a more selective bronchodilator than isoprenaline, the non-selective beta-adrenoceptor agonist that was widely used at the time but caused significant unwanted cardiovascular effects even when administered via inhalation. This research initiative represented a systematic approach to addressing the limitations of existing therapeutic options through structure-activity relationship studies and receptor selectivity optimization.

The historical context of this discovery traces back to the evolution of beta-agonist therapeutics, which can be traced to adrenal extracts used to treat asthma in the late 1800s and the synthesis of epinephrine at the turn of the twentieth century. By the 1920s, injectable epinephrine had become a preferred asthma treatment, followed by nebulized epinephrine in the 1930s. However, these early treatments carried substantial cardiovascular side effects, creating an urgent need for more selective compounds.

Discovery Timeline and Key Milestones

The systematic development of salbutamol began in 1963 when David Jack and his research team at Allen and Hanburys initiated their search for an improved bronchodilator. The team concluded that effective asthma control required identification of both an improved bronchodilator and a better anti-inflammatory agent, with the initial objective being a long-acting analog of isoprenaline that would demonstrate enhanced stability and prolonged action whether administered orally or by inhalation.

A critical breakthrough came when a senior medicinal chemist on the team decided to synthesize a noncatechol analog of isoprenaline, recognizing that isoprenaline's brief duration of action resulted from metabolism by the enzyme catechol-O-methyltransferase. The chemistry proved challenging, and it was not until 1966 that the saligenin analog of isoprenaline underwent initial testing. These preliminary tests revealed that the beta-agonist demonstrated activity on bronchial muscle without affecting cardiac function, representing a significant selectivity advancement.

Development Methodology and Innovation

The development process employed by Jack and his team represented an innovative approach to pharmaceutical development that significantly accelerated the timeline from laboratory to market. Jack recalled conducting initial human testing within the research team itself, stating that within one month of beginning human trials, they had established effective doses for both inhalation and oral administration, duration of action, and probable use-limiting effects. This approach enabled the team to establish the probable efficiency and safety profile within six months of first synthesis.

Additionally, Jack implemented the then-novel strategy of conducting different development studies concurrently rather than sequentially, which resulted in substantial time savings. This parallel development approach contributed to salbutamol being marketed just three years after its synthesis, an exceptionally rapid timeline for pharmaceutical development.

Salbutamol, with the molecular formula C₁₃H₂₁NO₃ and molecular weight of 239.31 grams per mole, represents a phenolic compound characterized by its complex aromatic structure [1] [6]. The systematic chemical name for salbutamol is 4-[2-(tertiary-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, which accurately describes the arrangement of its constituent atoms [6] [15].

Functional Groups

The molecular architecture of salbutamol incorporates several distinct functional groups that contribute to its chemical behavior and biological activity [1] [6]. The primary functional groups include a phenolic hydroxyl group attached to the benzene ring at the para position relative to the side chain, providing the compound with its characteristic phenolic properties [15]. Additionally, the molecule contains a secondary alcohol functional group within the ethyl side chain, positioned adjacent to the tertiary amine nitrogen [6]. A primary alcohol group is present in the hydroxymethyl substituent attached to the benzene ring, forming part of the meta-xylene diol structure [17]. The tertiary amine functional group, formed by the nitrogen atom bonded to the tertiary butyl group, constitutes another critical structural element [13] [15].

Bond Characteristics

The bond characteristics within the salbutamol molecule reflect typical organic chemical bonding patterns with specific geometric considerations [24] [25]. The aromatic benzene ring exhibits characteristic carbon-carbon bond lengths of approximately 1.39 Angstroms, consistent with aromatic delocalization [24]. The carbon-nitrogen bond connecting the tertiary amine to the ethyl side chain demonstrates a typical single bond length of approximately 1.47 Angstroms [25]. The carbon-oxygen bonds in the hydroxyl groups show standard single bond characteristics with lengths around 1.43 Angstroms [24]. Nuclear magnetic resonance studies have revealed carbon-13 chemical shifts at 28.74, 49.78, 50.67, 58.34, 72.29, 114.02, 124.85, 125.06, 127.90, 134.51, and 153.10 parts per million, indicating the electronic environment of each carbon atom within the molecular framework [17].

Tertiary Butyl Group Configuration

The tertiary butyl group configuration in salbutamol represents a critical structural feature that significantly influences the compound's pharmacological properties [13] [16]. This bulky substituent, consisting of a central carbon atom bonded to three methyl groups, adopts a tetrahedral geometry that creates substantial steric hindrance around the nitrogen center [13]. The tertiary butyl group is thought to enhance the compound's effectiveness compared to smaller alkyl substituents, potentially through improved receptor binding characteristics or metabolic stability [13]. Solid-state nuclear magnetic resonance studies have demonstrated that the tertiary butyl group exhibits rapid rotation in crystalline forms of salbutamol, as evidenced by dynamic behavior observed in carbon-13 cross-polarization magic-angle spinning experiments [24] [25]. This rotational freedom contributes to the overall conformational flexibility of the molecule while maintaining the essential spatial relationships required for biological activity [24].

Stereochemistry

Chiral Centers

Salbutamol contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethyl side chain [8] [11]. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the phenyl ring system, and the aminoethyl group containing the tertiary butyl substituent [8]. The presence of this chiral center results in the existence of two non-superimposable mirror image forms, designated as enantiomers [8] [11]. The absolute configuration at this chiral center determines the spatial arrangement of the molecule and significantly influences its biological activity and pharmacological properties [10] [11].

(R)-(−) and (S)-(+) Enantiomers

The two enantiomers of salbutamol, designated as (R)-(−)-salbutamol and (S)-(+)-salbutamol, exhibit markedly different biological activities despite their identical molecular formulas [8] [10] [11]. The (R)-enantiomer, also known as levalbuterol, possesses the primary bronchodilating activity and demonstrates 150 times greater affinity for beta-2 adrenergic receptors compared to the (S)-enantiomer [6] [14]. Pharmaceutical preparations typically contain salbutamol as a racemic mixture, consisting of equal proportions of both enantiomers [8] [11]. The (S)-enantiomer, while initially considered pharmacologically inert, has been associated with increased bronchial reactivity and inflammatory responses through stimulation of interleukin-6, interleukin-8, and histamine release [12]. Research has demonstrated that the (S)-enantiomer exhibits significantly slower metabolic elimination, with rates up to 12 times slower than the (R)-enantiomer [12] [33].

Racemization Kinetics

Racemization kinetics of salbutamol demonstrate significant pH dependence, with the rate of enantiomer interconversion increasing substantially under acidic conditions [33]. Studies examining racemization at various pH levels have revealed that the transformation of (R)-salbutamol to (S)-salbutamol follows apparent first-order kinetics [33]. At pH 1 and 2, the percentage of (S)-salbutamol approaches approximately 50% after 10 days, indicating substantial racemization under strongly acidic conditions [33]. The racemization ratio increases with decreasing pH, with minimal racemization observed at pH 6, suggesting this represents the most stable condition for maintaining enantiomeric purity [33]. Temperature effects on racemization have been documented, with higher temperatures accelerating the interconversion process [33]. The stability of enantiomeric composition in pharmaceutical formulations represents a critical consideration for maintaining consistent therapeutic efficacy [34] [35].

Physical Properties

Melting Point and Solubility Profiles

Salbutamol exhibits well-defined thermal and solubility characteristics that are fundamental to its pharmaceutical applications [17] [18] [19]. The melting point of salbutamol has been reported as 157-158°C with decomposition, indicating thermal instability at elevated temperatures [17] [18]. Alternative measurements have documented melting points of 151°C and 155°C, reflecting variations in measurement conditions and sample purity [19] [22]. The compound appears as a white or almost white crystalline powder that is odorless and almost tasteless [17] [18]. Solubility studies have demonstrated that salbutamol is sparingly soluble in water, with a ratio of 1 part salbutamol to 70 parts water [18]. In ethanol, the compound shows enhanced solubility with a ratio of 1 part salbutamol to 25 parts ethanol [17] [18]. The compound exhibits slight solubility in diethyl ether [17] [18]. Comprehensive solubility measurements across various organic solvents have shown increasing solubility trends with temperature elevation in methanol, ethanol, isopropyl alcohol, butanol isomers, and acetone [20].

SolventSolubility RatioTemperature Dependence
Water1:70Increases with temperature [18] [20]
Ethanol (96%)1:25Positive temperature correlation [17] [20]
Diethyl etherSlightLimited solubility [17] [18]
MethanolHighSignificant temperature effect [20]

Partition Coefficient

The partition coefficient of salbutamol, representing its distribution between octanol and water phases, has been determined through multiple analytical methods [40] [41] [44] [45]. High-performance liquid chromatography measurements have established a log D value of -0.5 at pH 7.42 and room temperature [45]. Alternative determinations using computational methods have yielded log P values of 0.11, 0.34, and 0.44, reflecting the hydrophilic nature of the compound [40] [41] [44]. The relatively low partition coefficient indicates that salbutamol exhibits greater affinity for aqueous phases compared to lipophilic environments [40] [41]. This hydrophilic character influences the compound's pharmacokinetic behavior, particularly its absorption, distribution, and elimination characteristics [42] [43]. The partition coefficient variations observed across different measurement techniques and pH conditions highlight the importance of experimental parameters in determining accurate distribution values [44] [45].

Crystalline Morphology

The crystalline morphology of salbutamol exhibits complex structural features that significantly impact its pharmaceutical properties [23] [24] [25]. X-ray crystallographic studies of salbutamol oxalate have revealed a monoclinic crystal system with space group P2₁/n [24] [25]. The unit cell parameters include a = 8.4010 Å, b = 6.2001 Å, c = 27.6519 Å, with β = 97.211° at 150 K [24]. The crystal structure features crystallographic disorder of the carbon-hydroxyl group over two positions, with occupancy ratios varying between approximately 13-16% for the minor phase [24] [25]. Crystallization conditions significantly influence particle morphology, with antisolvent crystallization methods producing various crystal shapes suitable for pharmaceutical processing [23]. The tertiary butyl group demonstrates rapid rotational motion in the solid state, as confirmed by carbon-13 solid-state nuclear magnetic resonance spectroscopy [24] [25]. Micronization processes can alter crystalline properties, potentially generating amorphous content at particle surfaces while maintaining bulk crystallinity [27].

Chemical Reactivity

Oxidation Susceptibility

Salbutamol demonstrates significant susceptibility to oxidative processes, particularly in the presence of peroxidase enzymes and hydrogen peroxide [28] [29] [32]. The phenolic structure of salbutamol renders it vulnerable to oxidation through peroxidase-catalyzed mechanisms involving myeloperoxidase, lactoperoxidase, and eosinophil peroxidase systems [29] [32]. Oxidation reactions proceed through the formation of phenoxyl radical intermediates, which subsequently undergo further transformation to produce various oxidized metabolites [29] [32]. The rate of oxidation demonstrates concentration dependence, with higher salbutamol concentrations yielding increased oxidation rates and metabolite formation [29]. Oxygen sensitivity has been documented in aqueous solutions, with breakdown rates increasing proportionally with drug concentration [28]. Peroxidase inhibitors including cyanide and azide substantially reduce oxidation rates, while catalase completely prevents the oxidative process [29]. The oxidation mechanism involves one-electron transfer reactions with hydrogen peroxide occurring in a 1:2 stoichiometric ratio [29].

pH-Dependent Behavior

The chemical stability of salbutamol exhibits pronounced pH dependence, with distinct regions of stability and instability across the pH spectrum [28] [33]. Stability studies have identified a pH-rate profile featuring multiple stability regions, with minimum degradation rates observed around pH 3-4 and pH 6 [28] [33]. Maximum stability occurs between pH 3 and pH 4, where degradation rates are sufficiently slow to permit detailed kinetic analysis [28]. A region of minimum stability appears around pH 9, indicating increased susceptibility to base-catalyzed degradation [28]. Under acidic conditions, particularly at pH 1-2, significant racemization occurs alongside chemical degradation [33]. The degradation process does not follow simple acid or base catalysis mechanisms, suggesting complex reaction pathways involving multiple chemical processes [28]. Buffer systems demonstrate unpredictable effects on stability, with acetate buffers providing stabilization while phosphate buffers accelerate degradation [28]. Visual color changes accompany pH-dependent degradation, progressing from clear solutions to yellow and deep yellow under acidic conditions, and from yellow to reddish-brown with precipitate formation under alkaline conditions [33].

Degradation Pathways

Salbutamol undergoes degradation through multiple chemical pathways depending on environmental conditions and the presence of reactive species [28] [30] [36] [37]. In ethanolic solutions, acid-catalyzed degradation produces three primary ethyl ether derivatives through dehydration mechanisms [30]. Two structural isomers with molecular weight 267 Da result from addition of one ethyl group and elimination of one water molecule, while a diethyl ether product with molecular weight 295 Da forms through addition of two ethyl groups and elimination of two water molecules [30]. Photocatalytic degradation studies have identified multiple intermediate compounds including 2-(tertiary-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, 2-(tertiary-butylamino)-ethanol, and 2-(tertiary-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone [36] [37]. These intermediates undergo further transformation to produce 2-(methylamino)-1-(3,4-dihydroxyphenyl)ethanone, 2-(tertiary-butylamino)-acetic acid, and hydroquinone [36]. The degradation process follows biphasic kinetics, with initial slow conversion to intermediates (rate constant 0.0088 min⁻¹) followed by rapid mineralization to carbon dioxide and water (rate constant 0.0179 min⁻¹) [36] [37]. Enzymatic metabolism produces sulfate conjugation products, with the major metabolite being salbutamol 4'-O-sulfate, which possesses negligible pharmacological activity [38] [39].

Degradation ConditionPrimary ProductsReaction Mechanism
Ethanolic/AcidicEthyl ethers (MW 267, 295 Da)Acid-catalyzed dehydration [30]
PhotocatalyticDihydroxyphenyl derivativesOxidative fragmentation [36] [37]
Enzymatic4'-O-sulfate conjugateSulfotransferase metabolism [38] [39]
Peroxidase systemsPhenoxyl radicalsOne-electron oxidation [29] [32]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White solid

Melting Point

157-158°C

Tag

Salbutamol

Related CAS

18559-94-9 (unlabelled)

Associated Chemicals

Albuterol sulfate; 51022-70-9

Drug Warnings

Tremor appears to be the most frequent reported adverse effect of albuterol, occurring in up to 20% of patients in clinical trials with various dosage forms of the drug. Other frequently reported adverse effects of albuterol include nervousness, nausea, tachycardia, palpitations, chest pain and dizziness. ...
Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.
Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of inhaled or oral salbutamol has been recorded as being between 2.7 and 5 hours while the apparent terminal plasma half-life of albuterol has been documented as being approximately 4.6 hours.
Elimination: 3.8 to 6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: LHC Lunts et al, ZA 6705591; US 3644353 (1968, 1972 both to Allen & Hanburys)

Storage Conditions

Albuterol sulfate tablets, extended-release tablets, and the oral solution should be stored at 2-30 °C, unit-dose packages of the extended-release tablets should be protected from excessive moisture. /Albuterol sulfate/
Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.

Interactions

Following single-dose IV or oral administration of albuterol to healthy individuals who had received digoxin for 10 days, a 16-22% decrease in serum digoxin concentration was observed.
Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.
MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.
Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.

Dates

Modify: 2023-08-15
Morgan DJ, Paull JD, Richmond BH, Wilson-Evered E, Ziccone SP: Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. Br J Clin Pharmacol. 1986 Nov;22(5):587-93. [PMID:3790406]
Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology

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